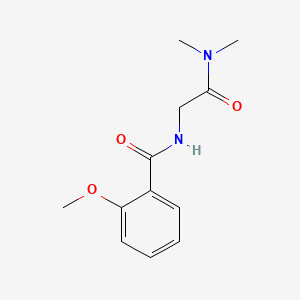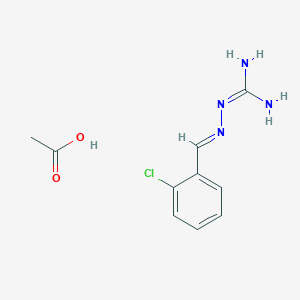
IFB-088 acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IFB-088 acetate involves the derivatization of benzyl guanidine. The key steps include:
Formation of the benzyl guanidine core: This involves the reaction of benzylamine with cyanamide under acidic conditions to form benzyl guanidine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of benzyl guanidine: Using large reactors to ensure consistent quality and yield.
Acetylation in large-scale reactors: Ensuring proper mixing and temperature control to achieve high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace functional groups on the benzyl guanidine core
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution
Major Products:
Oxidation: Formation of benzyl guanidine oxide.
Reduction: Formation of reduced benzyl guanidine derivatives.
Substitution: Formation of substituted benzyl guanidine compounds
Scientific Research Applications
IFB-088 acetate has been extensively studied for its potential in various scientific research applications:
Chemistry: Used as a model compound to study the effects of UPR modulation and ER stress management.
Biology: Investigated for its role in cellular homeostasis and protein folding.
Medicine: Demonstrated efficacy in treating neurodegenerative diseases such as CMT1A, CMT1B, ALS, and MS by reducing ER stress and improving protein homeostasis
Mechanism of Action
IFB-088 acetate exerts its effects by modulating the UPR and managing ER stress. It inhibits the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby prolonging the attenuation of protein translation. This allows cells to restore cellular homeostasis by reducing the load of newly synthesized proteins entering the ER. The compound targets the PPP1R15A/PP1c phosphatase complex, which is involved in the dephosphorylation of eIF2α .
Comparison with Similar Compounds
Guanabenz acetate: A derivative of guanidine, used to treat hypertension and also investigated for its effects on ER stress.
Sephin1: Another UPR modulator with similar mechanisms of action as IFB-088 acetate
Comparison:
Properties
IUPAC Name |
acetic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4.C2H4O2/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;1-2(3)4/h1-5H,(H4,10,11,13);1H3,(H,3,4)/b12-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXITTWZMLUGNU-NKPNRJPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
469866-31-7 | |
| Record name | IFB-088 acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0469866317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICERGUASTAT ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD15DX7JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


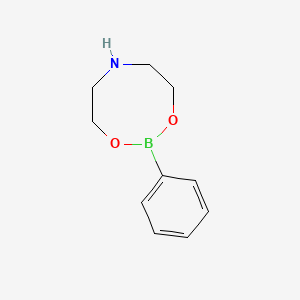
![2-methyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-2-amine](/img/structure/B1655882.png)
![2,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B1655883.png)
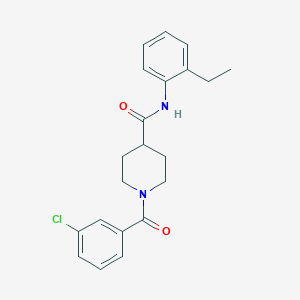
![9,10[1',2']-Benzenoanthracene-9(10H)-carboxylic acid](/img/structure/B1655886.png)
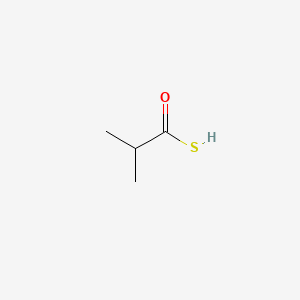
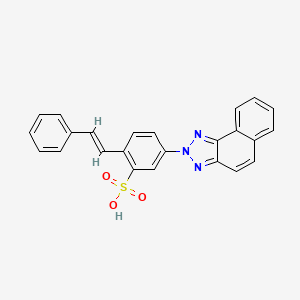
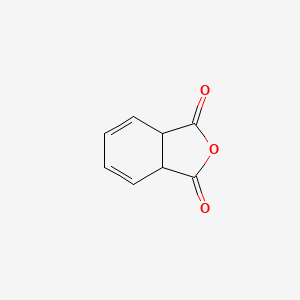
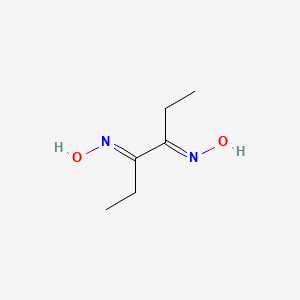
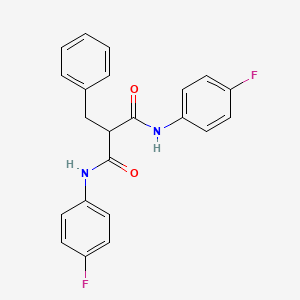
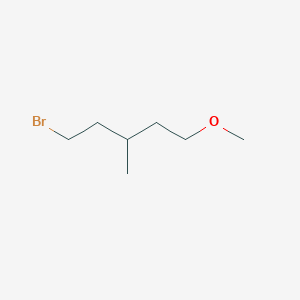
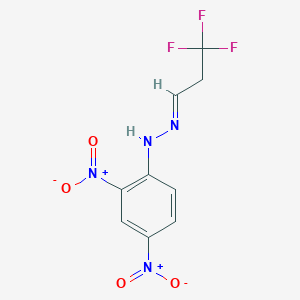
![Propanamide, N-[(dibutylamino)thioxomethyl]-2,2-dimethyl-](/img/structure/B1655901.png)
